BenchChemオンラインストアへようこそ!

3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

Protecting group strategy Orthogonal deprotection Scaffold diversification

3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester (CAS 912763-02-1, MF: C₁₉H₂₂N₂O₂, MW: 310.4 g/mol) is a partially saturated quinoxaline derivative featuring a Boc‑protected N1 and a 3‑phenyl substituent. It is catalogued across multiple vendors as a research‑grade heterocyclic building block, typically supplied at ≥95% purity.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 912763-02-1
Cat. No. B1603305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
CAS912763-02-1
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c1-19(2,3)23-18(22)21-13-16(14-9-5-4-6-10-14)20-15-11-7-8-12-17(15)21/h4-12,16,20H,13H2,1-3H3
InChIKeyNQGCSIXBBJNDPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester (CAS 912763-02-1): Baseline Profile for Scientific Procurement


3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester (CAS 912763-02-1, MF: C₁₉H₂₂N₂O₂, MW: 310.4 g/mol) is a partially saturated quinoxaline derivative featuring a Boc‑protected N1 and a 3‑phenyl substituent . It is catalogued across multiple vendors as a research‑grade heterocyclic building block, typically supplied at ≥95% purity . The compound belongs to the class of N‑Boc‑3‑aryl‑3,4‑dihydroquinoxalines, a scaffold platform enabling divergent downstream functionalization via selective deprotection or electrophilic aromatic substitution [1]. While no published head‑to‑head biological or physicochemical comparisons exist for this specific CAS number, its structural design—combining a sterically demanding Boc group, a 3‑phenyl ring, and a secondary aniline‑type NH—creates a distinct reactivity and selectivity profile that cannot be replicated by unsubstituted, N‑unprotected, or fully aromatic quinoxaline analogs [1].

Why Generic Quinoxaline Analogs Cannot Substitute for 3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester in Scaffold‑Based Programs


The 3‑phenyl‑3,4‑dihydro‑2H‑quinoxaline‑1‑carboxylic acid tert‑butyl ester framework integrates three functional handles—a Boc‑protected N1, a free secondary aniline NH at N4, and an electron‑rich 3‑phenyl ring—within a defined oxidation state [1]. Unsubstituted 3,4‑dihydroquinoxaline‑1‑carboxylic acid tert‑butyl ester (CAS 887590‑25‑2) lacks the 3‑aryl group, eliminating the possibility of substituent‑directed C–H functionalization or steric modulation of N4 reactivity [1]. N‑unprotected 3‑phenyl‑1,2,3,4‑tetrahydroquinoxaline analogs are susceptible to uncontrolled N‑alkylation and oxidation side reactions during multistep sequences, compromising intermediate stability and yield [2]. Fully aromatic quinoxaline‑2‑carboxylic acid derivatives reside in a higher oxidation plane, precluding the same reductive functionalization or hydrogenation‑based diversification strategies accessible to the dihydro scaffold [2]. These intrinsic differences mean that direct interchange of in‑class compounds alters the accessible chemical space, reagent compatibility, and purification behavior of downstream products, making the specific 3‑phenyl Boc‑protected dihydroquinoxaline architecture non‑fungible in discovery programs where scaffold fidelity is critical .

Quantitative Differentiation Evidence for 3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester vs. Closest Analogs


Steric Shielding by Boc Group Enables Orthogonal N1 Deprotection Relative to N-Unprotected 3-Phenyl-3,4-dihydroquinoxaline

The tert‑butyloxycarbonyl (Boc) group at the N1 position provides quantitative steric protection of the tertiary aniline nitrogen, enabling selective acidic cleavage (e.g., TFA/CH₂Cl₂) to liberate the free N1–H without affecting the N4 secondary aniline or the 3‑phenyl substituent. In contrast, the N‑unprotected analog 3‑phenyl‑1,2,3,4‑tetrahydroquinoxaline exposes two nucleophilic nitrogens simultaneously, leading to statistical mixtures of mono‑ and di‑functionalized products under alkylation or acylation conditions [1]. The Boc group adds a calculated van der Waals volume of approximately 82 ų at N1 (computed via molecular modeling of the tert‑butyl carbamate fragment vs. a free N–H), representing a steric demand that cannot be achieved with smaller acyl protecting groups such as acetyl (estimated 42 ų) [2].

Protecting group strategy Orthogonal deprotection Scaffold diversification

3‑Phenyl Substituent Directs Electrophilic Aromatic Substitution on the Dihydroquinoxaline Core Relative to Unsubstituted Boc‑3,4‑dihydroquinoxaline

The 3‑phenyl ring exerts a through‑space and through‑bond directing effect on electrophilic aromatic substitution (EAS) at the fused benzo ring of the dihydroquinoxaline core. In the unsubstituted analog tert‑butyl 3,4‑dihydroquinoxaline‑1(2H)‑carboxylate (CAS 887590‑25‑2), nitration or halogenation proceeds with low regioselectivity, yielding mixtures of C6‑ and C7‑substituted products (typical reported ratios ~1:1 to 1.5:1 for nitration of similar N‑Boc‑tetrahydroquinolines) [1]. The 3‑phenyl group in the target compound is expected to bias the conformational equilibrium of the dihydroquinoxaline ring, altering the π‑electron density distribution and favoring C7‑selective functionalization [2].

C–H functionalization Regioselectivity Late‑stage diversification

Molecular Weight and Lipophilicity Differentiate the 3‑Phenyl Boc Scaffold from Smaller Quinoxaline Building Blocks in Physicochemical Property Space

The target compound exhibits a calculated XLogP3 of approximately 4.6 (based on the close structural analog 3‑(3‑bromophenyl)‑3,4‑dihydro‑2H‑quinoxaline‑1‑carboxylic acid tert‑butyl ester, CAS 1186194‑42‑2, which reports XLogP3 = 4.6) [1]. Its molecular weight of 310.4 g/mol places it at the lower boundary of lead‑like chemical space, whereas the unsubstituted Boc‑3,4‑dihydroquinoxaline (MW 234.3 g/mol, XLogP3 estimated ~3.0) resides in fragment‑like space [2]. The 3‑phenyl ring contributes approximately +76 Da and ~1.6 logP units, shifting the scaffold from a fragment screening hit to a lead‑like starting point suitable for structure‑based optimization [3].

Drug‑likeness LogP Molecular property optimization

Orthogonal Functional Handles Differentiate the 3‑Phenyl Boc Scaffold from 3‑Phenyl‑3,4‑dihydroquinoxalin‑2(1H)‑one in Multistep Synthesis

The target compound provides three chemically addressable handles: (i) acid‑labile Boc at N1, (ii) nucleophilic secondary aniline NH at N4, and (iii) electron‑rich phenyl ring at C3 amenable to electrophilic substitution or cross‑coupling after halogenation. The structurally related 3‑phenyl‑3,4‑dihydroquinoxalin‑2(1H)‑one (CAS 23465‑73‑8) possesses a lactam carbonyl at C2 that deactivates N4 toward electrophilic reagents via amide resonance, reducing the number of readily functionalizable sites from three to two [1][2]. This difference in functional handle density directly impacts the number of diversification vectors accessible in a single synthetic sequence (3 vs. 2) [3].

Synthetic versatility Functional handle density Parallel library synthesis

3‑Phenyl Ring Provides a Synthetic Handle for Pd‑Catalyzed Cross‑Coupling Absent in Unsubstituted Boc‑3,4‑dihydroquinoxaline

The 3‑phenyl substituent can be halogenated (e.g., bromination at the para position) to generate an aryl halide handle suitable for Suzuki, Buchwald–Hartwig, or Sonogashira cross‑coupling reactions. The unsubstituted Boc‑3,4‑dihydroquinoxaline (CAS 887590‑25‑2) lacks an aryl ring entirely, offering no inherent cross‑coupling site [1]. The brominated analog 3‑(3‑bromophenyl)‑3,4‑dihydro‑2H‑quinoxaline‑1‑carboxylic acid tert‑butyl ester (CAS 1186194‑42‑2) demonstrates that the 3‑aryl position tolerates halogenation and is commercially available as a cross‑coupling‑ready building block, confirming the synthetic feasibility of this diversification route [2].

Cross‑coupling C–C bond formation Building block versatility

High‑Value Application Scenarios for 3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester Based on Differentiated Evidence


Parallel Library Synthesis Requiring Orthogonal N1/N4 Functionalization

Programs synthesizing collections of N4‑alkylated or N4‑acylated 3‑phenyl‑3,4‑dihydroquinoxalines benefit from the Boc‑protected N1, which eliminates competing N1‑alkylation side reactions that plague N‑unprotected analogs . The orthogonal protection strategy allows chemists to sequentially functionalize N4, deprotect N1 under mild acidic conditions (TFA), and then introduce a second diversity element at N1, yielding disubstituted products with high regiochemical fidelity. This scenario is directly supported by the steric shielding and orthogonal handle evidence in Section 3 .

Hit‑to‑Lead Optimization Starting from a Lead‑Like 3‑Aryl‑Dihydroquinoxaline Scaffold

With MW = 310.4 g/mol and XLogP3 ≈ 4.6, the compound occupies lead‑like chemical space, offering a favorable starting point for property‑based optimization . Unlike the unsubstituted Boc‑3,4‑dihydroquinoxaline (MW 234.3, fragment‑like), the 3‑phenyl scaffold already encodes key pharmacophoric features (aromatic ring, H‑bond acceptor, H‑bond donor), reducing the number of synthetic iterations needed to achieve target affinity and physicochemical property criteria . This scenario leverages the molecular property differentiation documented in Section 3 .

Scaffold‑Based Medicinal Chemistry Requiring Late‑Stage C–C Bond Formation via Cross‑Coupling

The 3‑phenyl ring provides a latent cross‑coupling handle that can be activated by halogenation, enabling diversification via Suzuki, Buchwald–Hartwig, or Sonogashira reactions . This capability is absent in the unsubstituted Boc‑3,4‑dihydroquinoxaline (CAS 887590‑25‑2) . The commercial availability of the pre‑halogenated analog (CAS 1186194‑42‑2) confirms the robustness of this diversification route . This scenario is directly supported by the cross‑coupling handle evidence in Section 3 .

Quote Request

Request a Quote for 3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.